Cas no 392324-03-7 (4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide)

4-(3,5-Dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide is a sulfonamide-based benzamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 3,5-dimethylpiperidine sulfonyl group and a 4-methoxyphenyl amide moiety, which may contribute to enhanced binding affinity and selectivity in biological targets. The compound's sulfonamide linkage offers stability, while the methoxy group can influence solubility and pharmacokinetic properties. This molecule is of interest for its potential as a scaffold in drug discovery, particularly for targeting enzyme inhibition or receptor modulation. Its well-defined synthetic route allows for further structural modifications, making it a versatile intermediate for developing novel bioactive compounds.
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide structure
392324-03-7 structure
Product name:4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide
CAS No:392324-03-7
MF:C21H26N2O4S
MW:402.507144451141
CID:6432515
PubChem ID:3662582

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide
    • 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide
    • 392324-03-7
    • F0440-0285
    • Oprea1_790532
    • 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide
    • AKOS008478459
    • SR-01000442304
    • SR-01000442304-1
    • Inchi: 1S/C21H26N2O4S/c1-15-12-16(2)14-23(13-15)28(25,26)20-10-4-17(5-11-20)21(24)22-18-6-8-19(27-3)9-7-18/h4-11,15-16H,12-14H2,1-3H3,(H,22,24)
    • InChI Key: OHABFPXKBWMHRF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2C=CC(=CC=2)OC)=O)=CC=1)(N1CC(C)CC(C)C1)(=O)=O

Computed Properties

  • Exact Mass: 402.16132849g/mol
  • Monoisotopic Mass: 402.16132849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 84.1Ų

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0440-0285-1mg
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide
392324-03-7 90%+
1mg
$54.0 2023-05-17

Additional information on 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide

Professional Introduction to Compound with CAS No. 392324-03-7 and Product Name: 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide

The compound identified by the CAS number 392324-03-7 and the product name 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural properties and potential therapeutic applications. The presence of a sulfonyl group linked to a dimethylpiperidine moiety, alongside a benzamide component with a 4-methoxyphenyl substituent, contributes to its complex pharmacophoric profile, making it a promising candidate for further investigation.

In recent years, the development of novel scaffolds that incorporate heterocyclic structures has been a focal point in medicinal chemistry. The 3,5-dimethylpiperidine ring in this compound not only enhances its solubility and metabolic stability but also introduces specific interactions with biological targets. This particular arrangement has been observed to modulate the activity of various enzymes and receptors, particularly those involved in inflammatory pathways and central nervous system (CNS) disorders. The sulfonyl group, on the other hand, is well-known for its ability to engage in hydrogen bonding interactions, which can be crucial for achieving high binding affinity and selectivity.

The 4-methoxyphenyl substituent on the benzamide moiety adds another layer of complexity to the molecule. This aromatic group is capable of participating in π-stacking interactions, which are often critical for the binding affinity of small molecule drugs. Additionally, the methoxy group can influence electronic properties, potentially altering the compound's reactivity and bioavailability. The combination of these structural elements suggests that this compound may exhibit multifaceted mechanisms of action, making it an attractive candidate for drug discovery programs targeting multiple diseases.

Recent studies have highlighted the importance of optimizing molecular frameworks to achieve desired pharmacokinetic profiles. The dimethylpiperidine scaffold in this compound has been particularly studied for its role in enhancing oral bioavailability and reducing off-target effects. By incorporating this moiety, researchers aim to develop compounds that can traverse biological membranes efficiently while minimizing unwanted interactions with non-target proteins. This approach aligns with current trends in drug design, where precision and selectivity are paramount.

Moreover, the benzamide core is a well-established pharmacophore in medicinal chemistry, known for its role in various therapeutic areas including pain management, anti-inflammatory agents, and neuroprotective compounds. The modification of this core structure by introducing a sulfonyl group at one end and a methoxy-substituted phenyl ring at the other end creates a unique chemical entity with potential therapeutic benefits. Such modifications often lead to enhanced binding affinity and improved pharmacological properties compared to simpler analogs.

Current research in chemical biology has demonstrated that carefully designed molecules can interact with biological systems in novel ways, leading to breakthroughs in therapeutic intervention. The compound under discussion exemplifies this principle by combining multiple pharmacophoric elements into a single molecular framework. The interplay between the sulfonyl group, dimethylpiperidine ring, and methoxyphenyl substituent likely contributes to its unique biological activity profile. This complexity necessitates thorough computational modeling and experimental validation to fully understand its mechanism of action.

In vitro studies have begun to uncover the potential of this compound as a modulator of key biological pathways. Initial assays have shown promising results in terms of inhibiting enzymes associated with inflammatory responses and CNS disorders. These findings are particularly intriguing given the growing recognition of inflammation as a central factor in numerous diseases beyond traditional inflammatory conditions. By targeting such pathways, this compound may offer therapeutic benefits that extend beyond its initial intended applications.

The synthesis of this compound represents a testament to the advances in synthetic organic chemistry that have enabled the construction of increasingly complex molecular architectures. The multi-step synthesis involves strategic functional group transformations that highlight the ingenuity of modern synthetic methodologies. Each step is designed to introduce or modify specific structural elements while maintaining high yields and purity standards. This level of synthetic precision is essential for producing compounds suitable for preclinical testing and eventual clinical development.

As research progresses, it is anticipated that additional derivatives of this compound will be explored to further optimize its pharmacological properties. By systematically modifying different parts of the molecular structure—such as altering substituents on the piperidine ring or exploring alternative sulfonyl derivatives—scientists can fine-tune bioactivity profiles to meet specific therapeutic needs. This iterative process is fundamental to drug discovery and underscores the importance of having versatile chemical tools like this one available for investigation.

The integration of computational chemistry into drug discovery has accelerated the pace at which novel compounds can be designed and evaluated. Advanced modeling techniques allow researchers to predict how different molecular structures will interact with biological targets before synthesizing them experimentally. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods. The insights gained from such simulations are invaluable for guiding synthetic strategies and prioritizing compounds for further study.

In conclusion,4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide (CAS No. 392324-03-7) represents a significant advancement in pharmaceutical research due to its complex structural features and potential therapeutic applications. Its unique combination of pharmacophoric elements—particularly the sulfonyl group,dimethylpiperidine scaffold,and methoxyphenyl substituent—makes it an intriguing candidate for further investigation into various disease pathways including inflammation-related disorders and CNS conditions.

The ongoing research into this compound underscores the importance of innovative chemical design in addressing unmet medical needs. As scientists continue to explore its potential through both experimental studies and computational modeling,this molecule is poised to contribute valuable insights into drug development efforts worldwide.

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